

A Technical Guide to the Fundamental Chemical Properties of Tetrahydroanthraquinone

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Compound of Interest

Compound Name: Tetrahydroanthraquinone

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This technical guide provides a comprehensive overview of the core chemical properties of **tetrahydroanthraquinone**. The information is presented to support research, development, and application of this important chemical scaffold.

Chemical and Physical Properties

Tetrahydroanthraquinone exists as various isomers, with 1,2,3,4-**tetrahydroanthraquinone** and 1,4,4a,9a-**tetrahydroanthraquinone** being common examples. The physical and chemical properties can vary between these isomers.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **tetrahydroanthraquinone** and its parent compound, anthraquinone, for comparison.

Property	1,2,3,4-Tetrahydroanthraquinone	1,4,4a,9a-Tetrahydroanthraquinone	Anthraquinone (for comparison)
Molecular Formula	C ₁₄ H ₁₂ O ₂	C ₁₄ H ₁₂ O ₂	C ₁₄ H ₈ O ₂
Molecular Weight	212.24 g/mol [1]	212.24 g/mol [2]	208.21 g/mol
IUPAC Name	1,2,3,4-Tetrahydroanthracene-9,10-dione	1,4,4a,9a-Tetrahydroanthracene-9,10-dione[2]	Anthracene-9,10-dione[3]
Melting Point	100.8-101 °C (for the parent hydrocarbon 1,2,3,4-tetrahydroanthracene)	99-101 °C[4]	284-286 °C[5]
Boiling Point	Not available	382.5 °C at 760 mmHg[6]	379-381 °C[5]
CAS Number	28758-94-3	56136-14-2[2]	84-65-1[5]

Property	Value
XLogP3-AA (1,2,3,4-isomer)	2.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	212.08373 g/mol
Monoisotopic Mass	212.08373 g/mol
Topological Polar Surface Area	34.1 Å ²
Heavy Atom Count	16

Solubility Profile

Tetrahydroanthraquinone is generally insoluble in water but soluble in many organic solvents. [7][8] The solubility is influenced by the specific isomer and the nature of the solvent.

Solvent	Solubility of Anthraquinone (for reference)
Water	Insoluble (<1 mg/mL at 22 °C)[3]
Ethanol	Sparingly soluble in cold, 2.25 g/100 g in boiling ethanol[7]
Acetone	Soluble[7]
Chloroform	Soluble
Benzene	Sparingly soluble
Toluene	Sparingly soluble
Concentrated Sulfuric Acid	Soluble[7]

Spectroscopic Properties

The structural features of **tetrahydroanthraquinone** can be elucidated using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show signals for both the aromatic protons and the aliphatic protons of the saturated ring. The chemical shifts and coupling constants of the aliphatic protons provide information about their stereochemistry.
 - ^{13}C NMR will exhibit distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
- Infrared (IR) Spectroscopy:
 - A strong absorption band characteristic of the C=O stretching vibration of the quinone carbonyl groups is expected in the region of $1650\text{-}1690\text{ cm}^{-1}$.

- Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions will also be present.
- Mass Spectrometry (MS):
 - The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific isomer. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Synthesis

The chemical reactivity of **tetrahydroanthraquinone** is characterized by the presence of the quinone moiety and the hydroaromatic ring.

Oxidation-Reduction Reactions

A key reaction of **tetrahydroanthraquinone** is its oxidation to the corresponding anthraquinone. This dehydrogenation can be achieved using various oxidizing agents. Conversely, the quinone system can be reduced to the corresponding hydroquinone. This redox chemistry is central to the industrial synthesis of hydrogen peroxide, where an alkylated **tetrahydroanthraquinone** is used as a catalyst.

Reactions of the Carbonyl Groups

The carbonyl groups of the quinone can undergo reactions typical of ketones, although their reactivity is influenced by the aromatic system.

Synthesis

Tetrahydroanthraquinones are commonly synthesized via a Diels-Alder reaction between a 1,4-naphthoquinone and a conjugated diene, such as 1,3-butadiene.[9] This cycloaddition reaction is a powerful method for constructing the partially saturated ring system.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key properties and the synthesis of **tetrahydroanthraquinone**.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **tetrahydroanthraquinone** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- For accurate results, perform the determination in triplicate.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)
- Stirring mechanism

Procedure:

- Place a small amount of the liquid **tetrahydroanthraquinone** isomer into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer and immerse the setup in a heating bath.
- Heat the bath gently while stirring.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid is heated above its boiling point.
- Remove the heat source and allow the bath to cool slowly.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Determination of Solubility

Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent.

Apparatus:

- Small test tubes
- Vortex mixer or stirring rod
- Graduated pipettes or cylinders

Procedure:

- Place a small, accurately weighed amount of **tetrahydroanthraquinone** (e.g., 10 mg) into a test tube.
- Add a small, measured volume of the solvent to be tested (e.g., 1 mL).
- Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
- Visually inspect the mixture to determine if the solid has completely dissolved.
- If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
- To determine quantitative solubility, incrementally add more solute until saturation is reached, or incrementally add more solvent until the solute dissolves completely.

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **tetrahydroanthraquinone** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- Place the NMR tube in the spectrometer.
- Acquire a ^1H NMR spectrum, typically using a single pulse experiment.
- Acquire a ^{13}C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
- Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in structural elucidation.

4.4.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **tetrahydroanthraquinone** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the background spectrum of the empty ATR accessory.
- Record the spectrum of the sample over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).

4.4.3. Mass Spectrometry (MS)

Sample Introduction:

- The method of sample introduction will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- For ESI-MS, the sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.

Data Acquisition:

- Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Synthesis via Diels-Alder Reaction

Reaction: 1,4-Naphthoquinone + 1,3-Butadiene → 1,4,4a,9a-Tetrahydroanthraquinone

Materials:

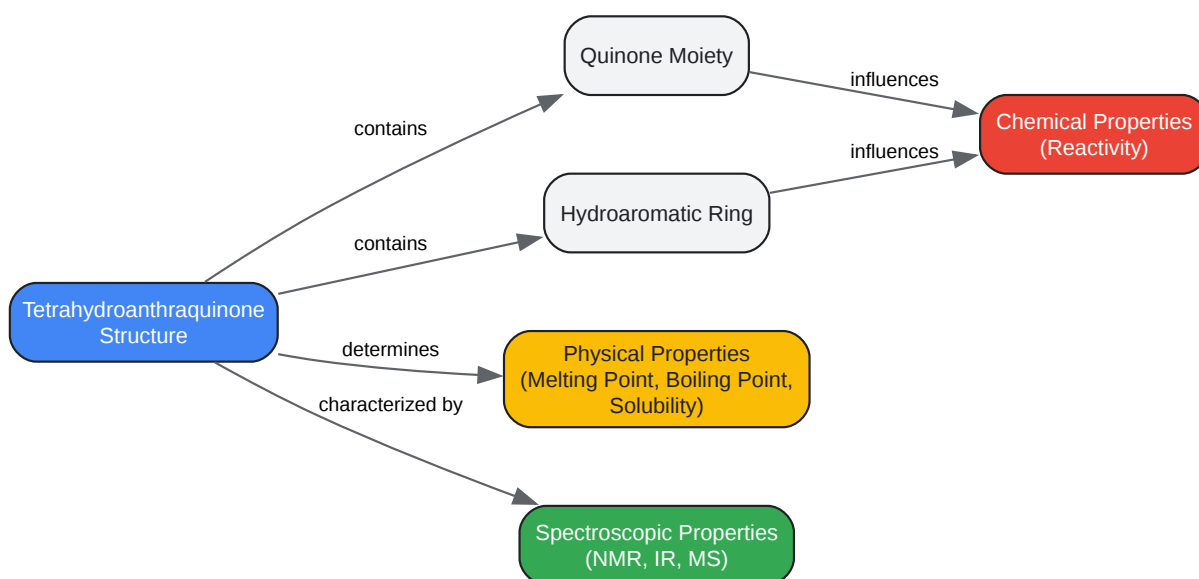
- 1,4-Naphthoquinone
- A source of 1,3-butadiene (e.g., a lecture bottle or generated in situ)
- An appropriate solvent (e.g., toluene, xylene, or dichloromethane)
- Reaction flask with a reflux condenser and a means for introducing a gas

Procedure:

- Dissolve 1,4-naphthoquinone in the chosen solvent in the reaction flask.
- Bubble 1,3-butadiene gas through the solution or add a solution of the diene.
- Heat the reaction mixture to a temperature appropriate for the solvent (e.g., reflux for toluene).
- Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

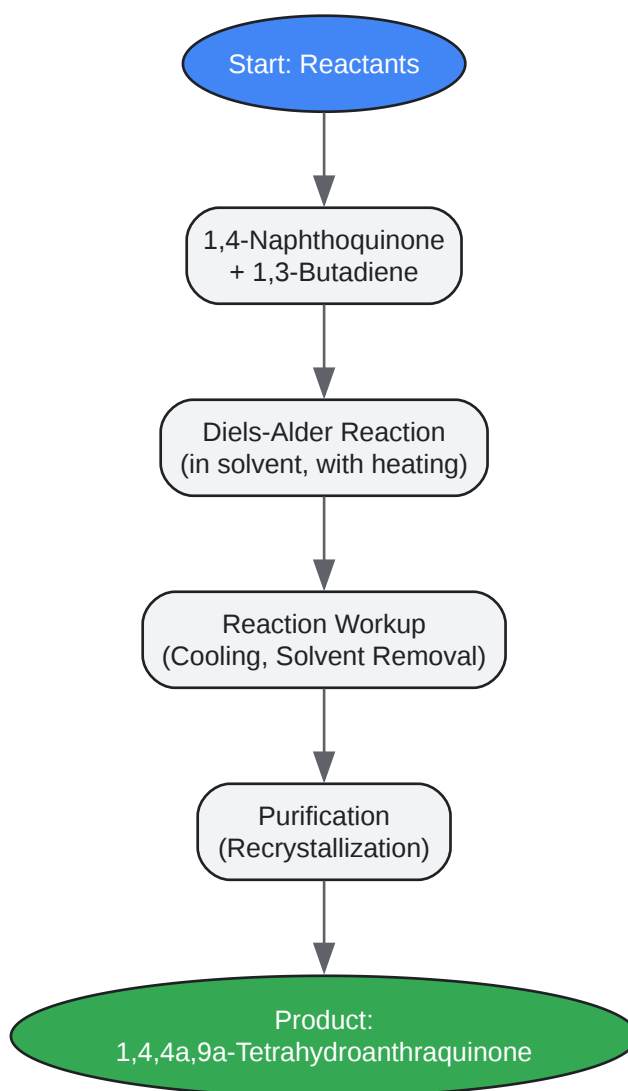
Visualizations

The following diagrams illustrate key relationships and workflows related to **tetrahydroanthraquinone**.



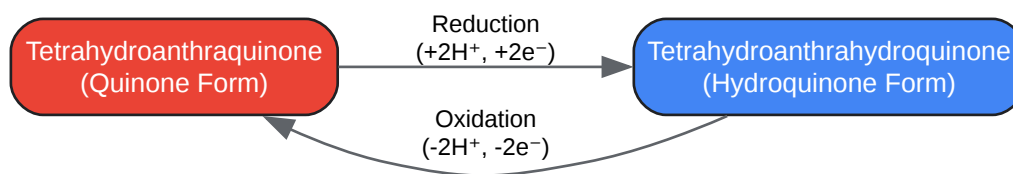
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Caption: Relationship between the structure of **tetrahydroanthraquinone** and its properties.



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Caption: General workflow for the synthesis of 1,4,4a,9a-**tetrahydroanthraquinone**.



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Caption: Redox relationship between **tetrahydroanthraquinone** and its hydroquinone form.

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